4-((2E)-3-phenylprop-2-enyl)-1-[phenyl(4-phenylphenyl)methyl]piperazine
Description
4-((2E)-3-phenylprop-2-enyl)-1-[phenyl(4-phenylphenyl)methyl]piperazine is a piperazine derivative characterized by a conjugated (2E)-3-phenylprop-2-enyl (cinnamyl) chain and a bulky phenyl(4-phenylphenyl)methyl (biphenylmethyl) group at the N-1 position. This structure confers unique physicochemical properties, including enhanced lipophilicity due to the aromatic biphenyl moiety, which may influence its pharmacokinetic profile and receptor-binding affinity.
Properties
IUPAC Name |
1-[phenyl-(4-phenylphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N2/c1-4-11-27(12-5-1)13-10-22-33-23-25-34(26-24-33)32(30-16-8-3-9-17-30)31-20-18-29(19-21-31)28-14-6-2-7-15-28/h1-21,32H,22-26H2/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHFYDWHKIPGFA-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2E)-3-phenylprop-2-enyl)-1-[phenyl(4-phenylphenyl)methyl]piperazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Phenylprop-2-enyl Group: The phenylprop-2-enyl group can be introduced via a nucleophilic substitution reaction using an appropriate phenylprop-2-enyl halide.
Introduction of Phenyl(4-phenylphenyl)methyl Group: This step involves the reaction of the intermediate compound with a phenyl(4-phenylphenyl)methyl halide under suitable conditions, such as the presence of a base to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((2E)-3-phenylprop-2-enyl)-1-[phenyl(4-phenylphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Antipsychotic Activity
Piperazine derivatives have been extensively studied for their antipsychotic properties. The structural modifications in 4-((2E)-3-phenylprop-2-enyl)-1-[phenyl(4-phenylphenyl)methyl]piperazine may enhance its affinity for dopamine receptors, making it a candidate for treating schizophrenia and other psychotic disorders. Research indicates that similar compounds exhibit high binding affinity to D2 dopamine receptors, which are crucial in the modulation of mood and behavior .
Antidepressant Effects
The compound's ability to modulate neurotransmitter systems suggests potential antidepressant effects. Piperazines are known to influence serotonin and norepinephrine pathways, which are vital in mood regulation. Studies have shown that derivatives with similar structures can exhibit significant antidepressant activity in animal models, indicating that this compound may have similar effects .
Antitumor Activity
Recent investigations into piperazine derivatives have revealed promising antitumor properties. The compound may inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest. Research has demonstrated that certain piperazine-based compounds show efficacy against various cancer types, including breast and prostate cancer .
Case Studies and Research Findings
Several studies have documented the biological activities of piperazine derivatives:
- Antipsychotic Evaluation : A study assessing the binding affinity of various piperazine derivatives to dopamine receptors found that modifications similar to those in our compound significantly increased receptor affinity .
- Antitumor Screening : A report on the antitumor activity of piperazine compounds indicated that structural variations could enhance cytotoxic effects against cancer cell lines, with some compounds showing IC50 values in the nanomolar range .
- Neuropharmacological Studies : Investigations into the antidepressant effects of piperazines revealed that specific substitutions could lead to enhanced serotonin receptor activity, suggesting a potential pathway for developing new antidepressants based on this scaffold .
Mechanism of Action
The mechanism of action of 4-((2E)-3-phenylprop-2-enyl)-1-[phenyl(4-phenylphenyl)methyl]piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 4-((2E)-3-phenylprop-2-enyl)-1-[phenyl(4-phenylphenyl)methyl]piperazine and analogous piperazine derivatives:
*Predicted using QSAR models.
Key Findings:
Structural Impact on Lipophilicity :
The biphenylmethyl group in the target compound increases lipophilicity compared to flunarizine (bis(4-fluorophenyl)methyl) and diphenylmethoxyethyl analogs. This enhances membrane permeability but may reduce aqueous solubility, necessitating formulation adjustments for bioavailability .
Synthetic Accessibility :
The synthesis of the target compound likely parallels flunarizine’s production (), involving allylation of a piperazine precursor with a cinnamyl chloride derivative. However, the bulky biphenylmethyl group requires optimized coupling conditions to avoid steric hindrance .
Metabolic Stability :
Unlike flunarizine, which undergoes rapid N-dealkylation in male rats, the biphenylmethyl group may resist enzymatic cleavage, prolonging the compound’s half-life. However, aromatic hydroxylation at the 4-phenylphenyl moiety is probable, similar to hydroxylation observed in flunarizine’s phenyl rings .
The biphenyl group’s bulk may enhance binding to hydrophobic pockets in ion channels or kinases .
Crystallinity and Formulation : The biphenylmethyl group’s planar structure may promote crystallinity, contrasting with oil-like analogs (e.g., Compound 14). This property simplifies purification but may require micronization for dissolution .
Biological Activity
The compound 4-((2E)-3-phenylprop-2-enyl)-1-[phenyl(4-phenylphenyl)methyl]piperazine , also known as a derivative of piperazine, is of significant interest in pharmacology due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a piperazine ring, which is a common scaffold in medicinal chemistry, often associated with various pharmacological effects.
Antihistamine Properties
Research indicates that compounds related to this structure exhibit antihistamine activity. For example, Cinnarizine , an analogue, is known to block histamine receptors and is used clinically for its antiemetic properties . The structural similarity suggests that 4-((2E)-3-phenylprop-2-enyl)-1-[phenyl(4-phenylphenyl)methyl]piperazine may possess similar effects.
Neuropharmacological Effects
Studies have shown that piperazine derivatives can influence neurotransmitter systems, particularly serotonin and dopamine pathways. These interactions are crucial for the treatment of various neuropsychiatric disorders. The compound's ability to modulate these systems may lead to potential applications in treating conditions such as anxiety and depression .
The precise mechanisms through which 4-((2E)-3-phenylprop-2-enyl)-1-[phenyl(4-phenylphenyl)methyl]piperazine exerts its effects are still under investigation. However, it is hypothesized that:
- Receptor Binding : The compound likely binds to specific receptors in the central nervous system (CNS), influencing neurotransmitter release and activity.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit certain enzymes involved in neurotransmitter metabolism, thereby prolonging their action .
Case Studies and Research Findings
Q & A
Q. Why do similar piperazine derivatives show divergent results in antioxidant vs. antibacterial assays?
- Methodological Answer :
- Mechanistic Divergence : Antioxidant activity (DPPH scavenging) depends on radical-stabilizing groups (e.g., phenolic -OH), while antibacterial effects require lipophilic substituents (e.g., 4-fluorophenyl, ) for membrane penetration.
- Assay-Specific Artifacts : Bacterial biofilm assays () may be confounded by compound solubility, requiring normalization to biofilm biomass .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
